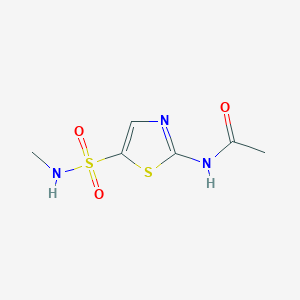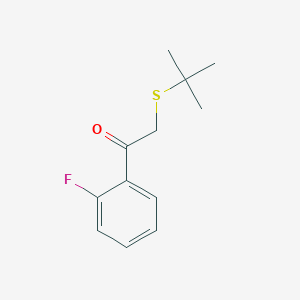
3-Bromo-6-(2,2-difluoroethyl)-2-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-6-(2,2-difluoroethyl)-2-methoxypyridine is a chemical compound with the molecular formula C8H8BrF2NO and a molecular weight of 252.06 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The presence of bromine, fluorine, and methoxy groups in its structure makes it a valuable intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(2,2-difluoroethyl)-2-methoxypyridine typically involves the bromination of a suitable pyridine derivative followed by the introduction of the difluoroethyl and methoxy groups. One common method involves the reaction of 3-bromo-2-methoxypyridine with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-6-(2,2-difluoroethyl)-2-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The difluoroethyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 3-amino-6-(2,2-difluoroethyl)-2-methoxypyridine.
Oxidation: Formation of 3-bromo-6-(2,2-difluoroethyl)-2-pyridinecarboxylic acid.
Reduction: Formation of 3-bromo-6-ethyl-2-methoxypyridine.
Applications De Recherche Scientifique
3-Bromo-6-(2,2-difluoroethyl)-2-methoxypyridine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 3-Bromo-6-(2,2-difluoroethyl)-2-methoxypyridine depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity to target molecules. The methoxy group can also influence its solubility and reactivity in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine: Similar in structure but contains a pyrrolidine group instead of the difluoroethyl and methoxy groups.
3-Bromo-6-(2,2-difluoroethyl)pyridin-2-amine: Similar but contains an amine group instead of the methoxy group.
Uniqueness
3-Bromo-6-(2,2-difluoroethyl)-2-methoxypyridine is unique due to the combination of bromine, difluoroethyl, and methoxy groups in its structure. This combination imparts distinct chemical and physical properties, making it a versatile intermediate in various chemical reactions and applications. The presence of the difluoroethyl group can enhance its stability and reactivity compared to similar compounds .
Propriétés
Formule moléculaire |
C8H8BrF2NO |
|---|---|
Poids moléculaire |
252.06 g/mol |
Nom IUPAC |
3-bromo-6-(2,2-difluoroethyl)-2-methoxypyridine |
InChI |
InChI=1S/C8H8BrF2NO/c1-13-8-6(9)3-2-5(12-8)4-7(10)11/h2-3,7H,4H2,1H3 |
Clé InChI |
YHKKIJCQQHTMRZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=N1)CC(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(Furan-2-yl)-6-methylbenzo[d]thiazol-2-amine](/img/structure/B13655782.png)








![5-(Difluoromethoxy)benzo[d]isothiazole](/img/structure/B13655834.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-ol](/img/structure/B13655849.png)


